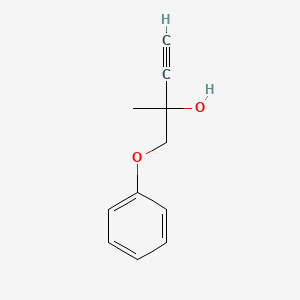

2-Methyl-1-phenoxybut-3-yn-2-ol

Beschreibung

Its molecular formula is C₁₁H₁₂O₂, comprising a phenoxy group (–O–C₆H₅) at carbon 1, a methyl group (–CH₃) at carbon 2, and a hydroxyl (–OH) group at carbon 2, with a triple bond between carbons 3 and 4. This compound’s structure positions it within the family of substituted propargyl alcohols, which are of interest in organic synthesis for their reactivity in cycloadditions and as intermediates in pharmaceuticals or agrochemicals.

Eigenschaften

CAS-Nummer |

68382-46-7 |

|---|---|

Molekularformel |

C11H12O2 |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

2-methyl-1-phenoxybut-3-yn-2-ol |

InChI |

InChI=1S/C11H12O2/c1-3-11(2,12)9-13-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |

InChI-Schlüssel |

MYEAINKAIHDCAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(COC1=CC=CC=C1)(C#C)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

2-Methyl-1-phenylbut-3-yn-2-ol (CAS 55373-74-5): Replaces the phenoxy group with a phenyl (–C₆H₅) at carbon 1. Molecular formula C₁₁H₁₂O, molecular weight 160.21 .

2-Methyl-4-phenylbut-3-yn-2-ol (CAS 1719-19-3): Features a phenyl group at carbon 4 instead of carbon 1. Molecular formula C₁₁H₁₂O , similarity score 0.85 to the target compound .

2-Methyl-3-butyn-2-ol (CAS 115-18-4): Lacks aromatic substituents; methyl and hydroxyl groups at carbon 4. Molecular formula C₅H₈O , density 0.824 g/mL .

Substituent Impact:

- Phenoxy vs. This may enhance solubility in polar solvents and alter reactivity in nucleophilic substitutions.

Functional Group Variations: Triple vs. Double Bonds

Key Compounds:

2-Methyl-3-buten-2-ol (CAS 115-18-4): Replaces the triple bond with a double bond. Molecular formula C₅H₁₀O , boiling point ~121°C .

2-Methyl-3-butyn-2-ol : Triple bond at C3–C3. Molecular formula C₅H₈O , density 0.824 g/mL .

Functional Group Impact:

- Reactivity: The triple bond in butynols enables participation in click chemistry (e.g., azide-alkyne cycloaddition), whereas butenols are more suited for Diels-Alder reactions.

- Physical Properties : Triple bonds reduce molecular flexibility, leading to higher melting points compared to double-bond analogs.

Physical and Chemical Properties

*Theoretical values for the target compound.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The procedure begins with the activation of zinc dust in a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF). A phenoxy aldehyde, such as 2-phenoxypropanal, reacts with propargyl bromide in the presence of activated zinc at room temperature. The zinc mediates the formation of a propargyl-zinc intermediate, which subsequently attacks the carbonyl carbon, yielding the alkynol product.

Key Parameters:

-

Solvent System: THF:DMF (1:1 v/v) enhances reagent solubility and reaction homogeneity.

-

Stoichiometry: A 2:1 molar ratio of propargyl bromide to aldehyde ensures complete conversion.

-

Temperature: Room temperature (20–25°C) minimizes side reactions like polymerization.

Purification and Yield Optimization

Post-reaction, the mixture is quenched with saturated ammonium chloride, and the product is extracted using ethyl acetate. Column chromatography with a hexane/ethyl acetate gradient (5–15% ethyl acetate) isolates the target compound in >85% purity. Recrystallization from hexane at −20°C further elevates purity to >98%, as confirmed by gas chromatography (GC).

Table 1: Propargylation Method Performance

| Parameter | Value |

|---|---|

| Yield | 86–90% |

| Purity (Post-Column) | 85–90% |

| Purity (Post-Recrystallization) | >98% |

| Reaction Time | 4–6 hours |

Catalytic Cyclization and Oxidation Strategies

Alternative routes leverage oxidative cyclization to construct the alkynol framework. Silver nitrate (AgNO₃) catalyzes the rearrangement of allenyl intermediates into furan derivatives, though this method requires precise control to avoid over-oxidation.

Oxidative Rearrangement Protocol

A solution of 1-(2-phenoxyphenyl)buta-2,3-dien-1-one in acetonitrile is treated with AgNO₃ (20 mol%) at 80°C. The silver catalyst promotes a-sigmatropic rearrangement, forming a furan intermediate. Subsequent reduction with sodium borohydride (NaBH₄) selectively reduces the ketone to the secondary alcohol, yielding this compound.

Critical Considerations:

-

Catalyst Loading: Exceeding 20 mol% AgNO₃ leads to tar formation.

-

Reduction Specificity: NaBH₄ in ethanol at 0°C prevents over-reduction of the triple bond.

Table 2: Catalytic Cyclization Efficiency

| Parameter | Value |

|---|---|

| Catalyst | AgNO₃ (20 mol%) |

| Yield | 75–80% |

| Purity | 90–92% (HPLC) |

| Reaction Time | 2 hours |

Grignard Reagent-Based Alkynylation

Grignard reagents offer a complementary pathway, particularly for introducing methyl groups adjacent to the hydroxyl functionality.

Methodology Overview

Phenoxy magnesium bromide, generated in situ from phenol and magnesium turnings in THF, reacts with 3-butyn-2-one. The Grignard reagent adds to the ketone, forming a tertiary alkoxide intermediate. Acidic workup (10% HCl) protonates the alkoxide, yielding the target alkynol.

Advantages:

-

Scalability: Suitable for multi-gram syntheses.

-

Functional Group Tolerance: Compatible with electron-rich aryl groups.

Table 3: Grignard Method Metrics

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity | 88–90% (GC-MS) |

| Reaction Scale | Up to 50 g |

Comparative Analysis of Synthetic Routes

Each method presents distinct trade-offs in yield, scalability, and operational complexity:

-

Propargylation: Highest yield (86–90%) but requires column chromatography.

-

Catalytic Cyclization: Moderate yield (75–80%) with fewer purification steps.

-

Grignard Approach: Scalable but lower yield (70–75%).

Table 4: Method Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Propargylation | 86–90% | >98% | Moderate |

| Catalytic Cyclization | 75–80% | 90–92% | High |

| Grignard Alkynylation | 70–75% | 88–90% | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.